molecular formula C6H9N3O2 B14672327 1,3,6-Trimethyl-1,3,5-triazine-2,4-dione CAS No. 40265-81-4

1,3,6-Trimethyl-1,3,5-triazine-2,4-dione

Cat. No.: B14672327
CAS No.: 40265-81-4
M. Wt: 155.15 g/mol
InChI Key: YCNBYBFCMUZNKV-UHFFFAOYSA-N
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Description

1,3,6-Trimethyl-1,3,5-triazine-2,4-dione is a substituted triazine derivative featuring a six-membered aromatic ring with three nitrogen atoms and two ketone groups at positions 2 and 4. The compound is further substituted with methyl groups at positions 1, 3, and 5.

Properties

CAS No.

40265-81-4

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

1,3,6-trimethyl-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C6H9N3O2/c1-4-7-5(10)9(3)6(11)8(4)2/h1-3H3

InChI Key

YCNBYBFCMUZNKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)N(C(=O)N1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,6-Trimethyl-1,3,5-triazine-2,4-dione can be synthesized through the trimerization of methyl isocyanate. The reaction typically involves the use of a catalyst such as a tertiary amine or a metal salt to facilitate the formation of the triazine ring. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous trimerization of methyl isocyanate in the presence of a suitable catalyst. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency. The product is then purified through distillation or recrystallization to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

1,3,6-Trimethyl-1,3,5-triazine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where one of the methyl groups is replaced by another nucleophile.

    Oxidation Reactions: It can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,6-Trimethyl-1,3,5-triazine-2,4-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3,6-trimethyl-1,3,5-triazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with proteins and other biomolecules, affecting their structure and function .

Comparison with Similar Compounds

Key Observations:

Chloro Groups: Enhance electrophilicity, making compounds like 6-chloro-triazine-dione more reactive in cross-coupling reactions . Amino/Alkylamino Groups: Improve hydrogen-bonding capacity and biological activity, as seen in TPase inhibitors and Ru(II) complexes .

Methyl substituents may reduce toxicity compared to halogenated derivatives like Hexazinon, which was banned for environmental persistence .

Physical Properties: Melting points and solubility vary significantly with substituents. For example, 6-methyl-triazine-dione has a high melting point (~457 K), while ethylamino derivatives (e.g., N-ethylammelide) are likely more soluble in aqueous media .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1,3,6-trimethyl-1,3,5-triazine-2,4-dione, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Classical synthesis : React 1,3,5-trimethylurea with thiourea derivatives in the presence of FeCl₃·6H₂O as a Lewis acid catalyst under reflux (80°C, 4–5 hours). This method yields the product but requires post-reaction purification via recrystallization from organic solvents .
  • Microwave-assisted synthesis : Utilize microwave irradiation (150°C, 30–60 minutes) to accelerate cyclization, reducing reaction time and improving yield compared to conventional heating .
  • Key considerations :
  • Use anhydrous solvents to minimize hydrolysis.
  • Monitor reaction progress via TLC or HPLC to optimize termination points.

Q. How is the crystal structure of this compound characterized?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) : Resolve the hexagonal packing and hydrogen-bonding network. The compound crystallizes in the monoclinic system (space group P2₁/c), with bond lengths and angles confirming the triazine-dione core .
  • Complementary techniques :
  • ¹³C/¹H NMR : Verify methyl group positions and aromaticity.
  • FT-IR : Identify carbonyl (C=O) and NH stretching vibrations.

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste management : Collect organic waste in halogen-resistant containers and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can computational modeling (e.g., 3D-QSAR) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • 3D-QSAR workflow :

Generate a ligand library of triazine-dione derivatives.

Perform molecular docking (e.g., AutoDock Vina) to assess binding affinities to target proteins (e.g., kinases).

Validate models using antiproliferative assay data (IC₅₀ values) .

  • Key parameters :
  • Optimize substituent electronegativity at the 6-position to enhance target interactions.
  • Balance hydrophobicity for membrane permeability .

Q. What mechanistic insights explain the compound’s reactivity with hydrated electrons (e⁻(aq)) in aqueous solutions?

  • Methodological Answer :

  • Pulse radiolysis studies : Measure rate constants (k) for e⁻(aq) reactions under varying pH. The triazine ring undergoes stepwise reduction, forming radical anions detectable via UV-Vis spectroscopy .
  • Kinetic analysis :
  • First-order kinetics dominate at neutral pH (k ≈ 10⁹ M⁻¹s⁻¹).
  • Protonation at acidic pH stabilizes intermediates, altering reaction pathways .

Q. How can metal-ion complexation be leveraged for analytical or catalytic applications?

  • Methodological Answer :

  • Complexation protocols :

React 1,3,6-trimethyl-triazine-dione with Fe³⁺/Cu²⁺ in ethanol-water (1:1) at 25°C.

Monitor stoichiometry via Job’s plot analysis (UV-Vis titration).

  • Applications :
  • Colorimetric sensors : Detect Fe³⁺ at sub-ppm levels (λₘₐₓ = 510 nm) .
  • Catalysis : Use Cu²⁺ complexes for oxidative coupling reactions (e.g., Suzuki-Miyaura) .

Q. What strategies overcome resistance mechanisms in biological systems targeting this compound?

  • Methodological Answer :

  • Combination therapy : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) to reverse efflux-pump-mediated resistance .
  • Structural modifications : Introduce bulkier substituents (e.g., benzothiazole) at the 6-position to hinder enzymatic deactivation .

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